molecular formula C7H10N2 B1626094 2-Butylpropanedinitrile CAS No. 7391-58-4

2-Butylpropanedinitrile

Cat. No.: B1626094
CAS No.: 7391-58-4
M. Wt: 122.17 g/mol
InChI Key: IHHJYYHYSAGXEE-UHFFFAOYSA-N
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Description

2-Butylpropanedinitrile is an organic compound with the chemical formula C9H15N. It contains two cyano groups and a butyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Chemical Reactions Analysis

2-Butylpropanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium cyanide, diborane, and rhodium catalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of diamines .

Mechanism of Action

The mechanism of action of 2-Butylpropanedinitrile involves its interaction with molecular targets and pathways within cells. While specific details on its mechanism are limited, it is known to exert its effects through interactions with enzymes and other proteins involved in cellular processes .

Properties

IUPAC Name

2-butylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-3-4-7(5-8)6-9/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHJYYHYSAGXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508917
Record name Butylpropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7391-58-4
Record name Butylpropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

26.4 g of malononitrile was dissolved in 60 ml of N,N-dimethylformamide and 56 g of potassium carbonate was added thereto, followed by stirring for 1 hour at room temperature. To the solution was added 40 g of iodobutane at about 0° C. and stirred for 30 minutes at the same temperature and for additional 4 hours at room temperature. Then, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue obtained was subjected to silica gel column chromatography to give 17 g of 2-butylmalononitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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